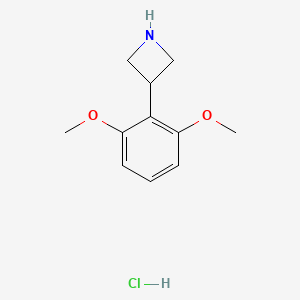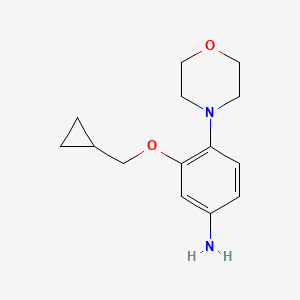
3-(Cyclopropylmethoxy)-4-morpholinoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-4-morpholinoaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropylmethoxy group and a morpholino group attached to an aniline core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-morpholinoaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde with cyclopropylmethyl bromide to form an intermediate, which is then subjected to further reactions to introduce the morpholino group. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation and subsequent steps .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-4-morpholinoaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or acidic conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-4-morpholinoaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 3-(Cyclopropylmethoxy)-4-morpholinoaniline exerts its effects involves its interaction with specific molecular targets. For instance, in the context of idiopathic pulmonary fibrosis, the compound inhibits the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the expression of genes associated with epithelial-mesenchymal transformation .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid: This compound shares a similar cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group instead of a morpholino group.
N-(3,5-dichloropyridyl-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzoyl amine: Another related compound used in pharmaceutical research, particularly in the synthesis of roflumilast.
Uniqueness
3-(Cyclopropylmethoxy)-4-morpholinoaniline is unique due to the presence of both the cyclopropylmethoxy and morpholino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H20N2O2/c15-12-3-4-13(16-5-7-17-8-6-16)14(9-12)18-10-11-1-2-11/h3-4,9,11H,1-2,5-8,10,15H2 |
Clave InChI |
QLZCEEKLYXHISR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=C2)N)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


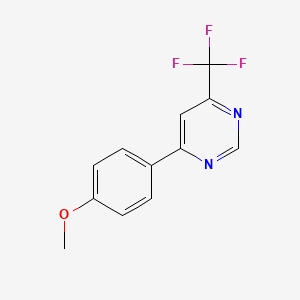
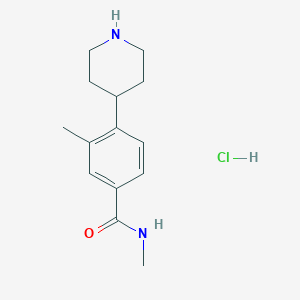
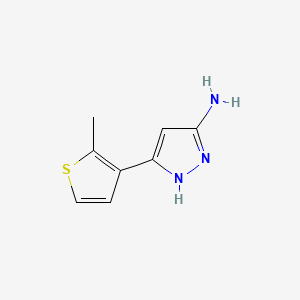
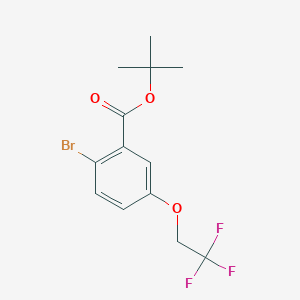
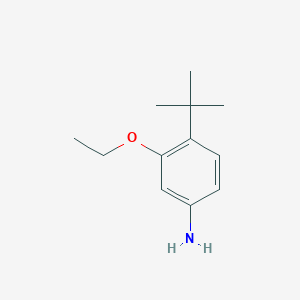
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
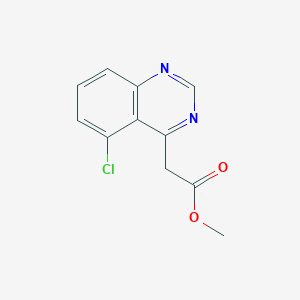
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)

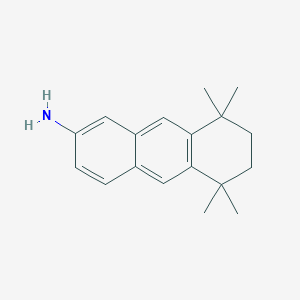
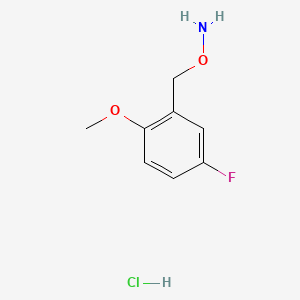
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
